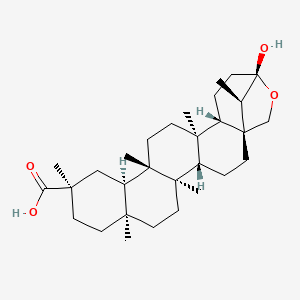
SB 216763
描述
SB-216763 是一种强效且选择性的糖原合酶激酶 3 (GSK-3) 抑制剂。 它是一种马来酰亚胺衍生物,以 ATP 竞争性方式抑制 GSK-3α 和 GSK-3β 同工酶,IC₅₀ 为 34 纳摩尔 。 该化合物因其调节多种细胞过程的能力而被广泛用于科学研究,包括糖原合成、细胞分化和凋亡 .
科学研究应用
SB-216763 具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究糖原合酶激酶 3 的抑制及其对各种生化途径的影响
生物学: SB-216763 用于涉及细胞分化、凋亡和自噬的研究。 .
作用机制
SB-216763 通过抑制糖原合酶激酶 3 发挥其作用,糖原合酶激酶 3 是一种参与各种细胞过程的丝氨酸/苏氨酸蛋白激酶。 糖原合酶激酶 3 的抑制导致下游信号通路(包括 Wnt/β-连环蛋白通路)的激活 。 这导致 β-连环蛋白的积累,β-连环蛋白调节参与细胞增殖、分化和存活的基因的表达 。 此外,SB-216763 已被证明可以在各种模型中诱导自噬并防止细胞死亡 .
生化分析
Biochemical Properties
SB 216763 inhibits GSK-3α in an ATP competitive manner with an IC 50 of 34 nM, and is an equally effective GSK3-β inhibitor . It interacts with enzymes such as GSK-3α and GSK-3β, influencing their activity and playing a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It stimulates glycogen synthesis in human liver cells via glycogen synthase activation and induces expression of a β-catenin regulated reporter gene in HEK293 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits GSK-3, leading to a reduction in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been found to induce autophagy activation in cardiac and renal tissues .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, rats injected with either 2.5 or 5.0 mg/kg this compound showed changes in the preparation of protein extracts .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . It influences metabolic flux or metabolite levels by inhibiting GSK-3 .
Transport and Distribution
Its ability to permeate cells suggests interactions with certain transporters or binding proteins .
Subcellular Localization
Its influence on various cellular processes suggests that it may be directed to specific compartments or organelles .
准备方法
SB-216763 的合成涉及多个步骤,从马来酰亚胺核心结构的制备开始。合成路线通常包括以下步骤:
马来酰亚胺核心的形成: 马来酰亚胺核心通过马来酸酐与胺衍生物之间的反应合成。
取代反应: 马来酰亚胺核心与各种卤代化合物发生取代反应,引入所需的取代基。
化学反应分析
SB-216763 经历几种类型的化学反应,包括:
氧化: SB-216763 在特定条件下可以被氧化形成各种氧化产物。
还原: 还原反应可以在 SB-216763 上进行,以修饰其官能团。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种卤代化合物。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
相似化合物的比较
SB-216763 通常与其他糖原合酶激酶 3 抑制剂进行比较,例如 CHIR-99021 和氯化锂。 虽然 CHIR-99021 对糖原合酶激酶 3 的选择性更高,并且效力更强,但 SB-216763 在调节多种细胞过程方面独一无二,并且已被广泛用于各种研究应用 。类似的化合物包括:
CHIR-99021: 一种高度选择性的糖原合酶激酶 3 抑制剂,其效力高于 SB-216763
氯化锂: 一种非选择性的糖原合酶激酶 3 抑制剂,已被用于治疗双相情感障碍
BIO (6-溴吲哚红-3’-肟): 另一种糖原合酶激酶 3 抑制剂,在干细胞研究中具有应用
SB-216763 因其对糖原合酶激酶 3 的特异性抑制及其广泛的研究应用而脱颖而出。
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSGFHVFHSKIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182349 | |
| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280744-09-4 | |
| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280744-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 216763 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280744094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SB216763?
A1: SB216763 is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does inhibition of GSK-3β by SB216763 affect the Wnt/β-catenin signaling pathway?
A2: GSK-3β typically phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, SB216763 prevents β-catenin degradation, leading to its accumulation in the cytoplasm and translocation to the nucleus. This activates the Wnt/β-catenin signaling pathway, influencing gene transcription. [, , , , , , ]
Q3: Does SB216763 interact with other targets besides GSK-3β?
A3: Research indicates that SB216763 can also act as a partial agonist of the aryl hydrocarbon receptor (AhR). [, , ] This interaction can induce the expression of cytochrome P450 1a1 (Cyp1a1), an enzyme involved in drug metabolism.
Q4: Is there any available spectroscopic data for SB216763?
A4: The provided abstracts do not include specific spectroscopic data (NMR, IR, MS) for SB216763.
Q5: Do the provided research papers discuss material compatibility, stability, or catalytic properties of SB216763?
A5: No, the focus of these papers is on the biological activity and therapeutic potential of SB216763, primarily as a GSK-3β inhibitor and its downstream effects. Information on material compatibility, stability under various conditions, or catalytic properties is not included in these studies.
Q6: Do the provided abstracts contain information related to computational chemistry, SAR studies, stability and formulation, or SHE regulations regarding SB216763?
A6: No, the abstracts primarily focus on the biological activity of SB216763 in various in vitro and in vivo models. They do not delve into computational modeling, structure-activity relationships, formulation strategies, or safety regulations.
Q7: What routes of administration have been investigated for SB216763 in the provided research?
A8: The research papers describe both systemic (intraperitoneal injection) and central (intracerebroventricular or intranasal administration) routes for SB216763. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


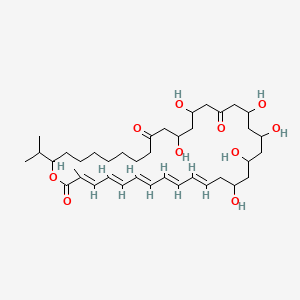

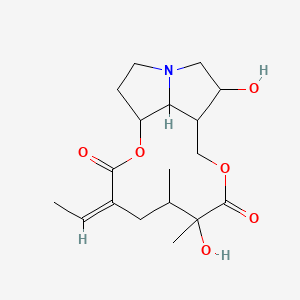
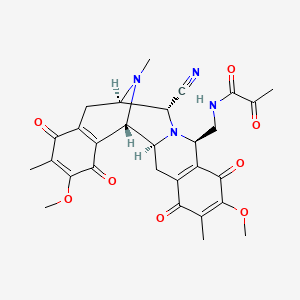
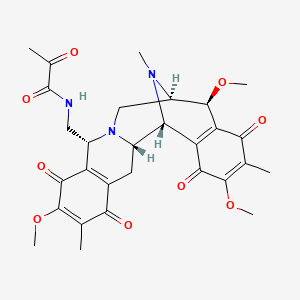
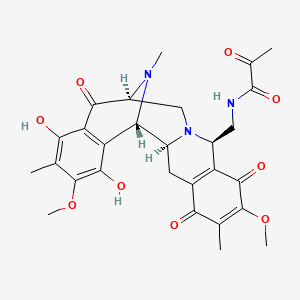
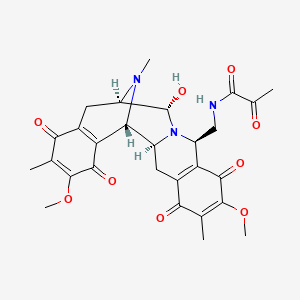



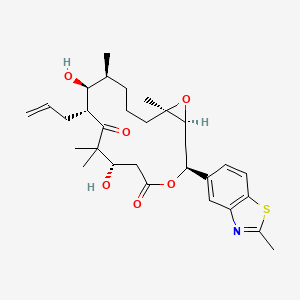
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)

